- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of IndolesOrganic Letters, 2018, 20(13), 4052-4056,
Cas no 92623-83-1 (Pravadoline)

Pravadoline structure
Produktname:Pravadoline
Pravadoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
- Pravadoline
- PRAVADOLINE (WIN48098)
- WIN 48098
- P3JW662TWA
- DSSTox_RID_81361
- DSSTox_CID_26127
- DSSTox_GSID_46127
- Pravadoline, Pravadoline Maleate
- Pravadolina
- Pravadolinum
- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- SMR001550504
- Pravadoline [INN]
- Pravadolinum [INN-Latin]
- Pravadolina [INN-Spanish]
- MLS004774040
- MLS006010335
- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
- NCGC00160396-04
- BRD-K46209126-001-01-5
- HMS2089L05
- BDBM50008029
- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
- DS-1893
- 92623-83-1
- NCGC00160396-03
- CCG-208742
- NCGC00160396-02
- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
- Tox21_111785_1
- SCHEMBL488940
- AB01275459-01
- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- Pravadoline (WIN 48,098)
- DTXSID2046127
- Pravadoline, (WIN 48,098)
- Tox21_111785
- UNII-P3JW662TWA
- DTXCID0026127
- CAS-92623-83-1
- NS00009981
- Q7238828
- MEUQWHZOUDZXHH-UHFFFAOYSA-N
- CHEMBL13178
- NCGC00160396-01
- BCP21160
- Pravadoline(WIN 48,098)?
- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
- SR-05000001465-1
- AKOS000278689
- SR-05000001465
- BRD-K46209126-001-06-4
- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
- Pravadoline(WIN 48,098)
- Win-48098
-
- MDL: MFCD00864378
- Inchi: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
- InChI-Schlüssel: MEUQWHZOUDZXHH-UHFFFAOYSA-N
- Lächelt: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 378.19400
- Monoisotopenmasse: 378.194343
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 6
- Komplexität: 514
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 43.7
- XLogP3: 3.3
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: 1.2±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: 553.1±50.0 °C at 760 mmHg
- Flammpunkt: 288.3±30.1 °C
- Brechungsindex: 1.603
- PSA: 43.70000
- LogP: 3.45940
- Dampfdruck: 0.0±1.5 mmHg at 25°C
Pravadoline Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pravadoline Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Pravadoline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-10mg |
Pravadoline |
92623-83-1 | 98% | 10mg |
¥1481.00 | 2022-04-26 | |
Key Organics Ltd | DS-1893-10MG |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | DS-1893-50MG |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 50mg |
£102.00 | 2023-09-08 | |
eNovation Chemicals LLC | D641458-1g |
Pravadoline |
92623-83-1 | 97% | 1g |
$450 | 2024-06-05 | |
DC Chemicals | DC8887-100 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 100mg |
$200.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40640-50mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 50mg |
¥268.0 | 2021-09-08 | ||
DC Chemicals | DC8887-250 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 250mg |
$400.0 | 2022-02-28 | |
Axon Medchem | 1523-50 mg |
Pravadoline |
92623-83-1 | 99% | 50mg |
€210.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200369A-25 mg |
Pravadoline, |
92623-83-1 | 98% | 25mg |
¥1,888.00 | 2023-07-11 | |
Key Organics Ltd | DS-1893-100mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 100mg |
£146.00 | 2023-09-08 |
Pravadoline Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- C-Attached aminoalkylindoles: potent cannabinoid mimeticsBioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole ProductsOrganic Letters, 2016, 18(3), 412-415,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylidesChemical Communications (Cambridge, 2019, 55(28), 4039-4042,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
Referenz
- Cyclooctatetraene: A Bioactive Cubane Paradigm ComplementChemistry - A European Journal, 2019, 25(11), 2729-2734,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
1.2 rt
1.3 Reagents: Water
Referenz
- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl KetonesOrganic Letters, 2018, 20(23), 7645-7649,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
Referenz
- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic StudiesACS Catalysis, 2020, 10(10), 5419-5429,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
Referenz
- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compoundsInternational Journal of Organic Chemistry, 2022, 12(3), 127-142,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated
Referenz
- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonatesTetrahedron Letters, 2014, 55(11), 1859-1862,
Synthetic Routes 11
Reaktionsbedingungen
Referenz
- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,
Synthetic Routes 12
Reaktionsbedingungen
Referenz
- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-CouplingSynlett, 2013, 24(3), 389-393,
Synthetic Routes 13
Reaktionsbedingungen
Referenz
- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
Referenz
- The first high yield green route to a pharmaceutical in a room temperature ionic liquidGreen Chemistry, 2000, 2(6), 261-262,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene
1.2 -
1.2 -
Referenz
- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindolesTetrahedron Letters, 1995, 36(12), 2029-32,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referenz
- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflatesTetrahedron, 1994, 50(2), 437-52,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen sourceApplied Organometallic Chemistry, 2020, 34(4),,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
Referenz
- Synthesis of metal-free 3-acylindole compound, China, , ,
Synthetic Routes 19
Reaktionsbedingungen
Referenz
- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indolesTetrahedron Letters, 2018, 59(19), 1851-1854,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C
Referenz
- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,
Pravadoline Raw materials
- 4-(2-Bromoethyl)morpholine
- N-(2-Hydroxyethyl)morpholine
- 4-(2-Chloroethyl)morpholine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-
- 2-Methyl-3-(4'-methoxybenzoyl)indole
- 4-(2-methanesulfonyloxyethyl)morpholine
- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)
- 2-Methylindole
- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
Pravadoline Preparation Products
Pravadoline Verwandte Literatur
-
Anurag Singh,Shreemoyee Kumar,Chandra M. R. Volla Org. Biomol. Chem. 2023 21 879
-
2. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880
-
Wei Sun,William A. T. Raimbach,Luke D. Elliott,Kevin I. Booker-Milburn,David C. Harrowven Chem. Commun. 2022 58 383
-
Shuklachary Karnakanti,Zhong-Lin Zang,Sheng Zhao,Pan-Lin Shao,Ping Hu,Yun He Chem. Commun. 2017 53 11205
-
Ruizhi Lai,Xiaohua Wu,Songyang Lv,Chen Zhang,Maoyao He,Yuncan Chen,Qiantao Wang,Li Hai,Yong Wu Chem. Commun. 2019 55 4039
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Empfohlene Lieferanten
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(CAS:92623-83-1)Pravadoline

Reinheit:95%+
Menge:1g/5g/10g/100g
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(CAS:92623-83-1)Pravadoline

Reinheit:99%/99%/99%/99%/99%/99%/99%
Menge:1mg/5mg/10mg/25mg/50mg/100mg/500mg
Preis ($):163.0/366.0/542.0/863.0/1170.0/1567.0/3159.0